1-(Difluoromethoxy)isoquinolin-4-amine
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Overview
Description
1-(Difluoromethoxy)isoquinolin-4-amine is a fluorinated isoquinoline derivative. Fluorinated compounds are known for their unique physicochemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(Difluoromethoxy)isoquinolin-4-amine involves several steps, typically starting with the formation of the isoquinoline core. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehydes with aminoacetals under acidic conditions . The difluoromethoxy group can be introduced through late-stage difluoromethylation, a process that has seen significant advancements in recent years . This method often employs metal-based catalysts or radical chemistry to achieve the desired substitution .
Industrial production methods for fluorinated isoquinolines generally follow similar synthetic routes but are optimized for scale, efficiency, and cost-effectiveness. These methods may involve the use of continuous flow reactors and other advanced technologies to improve yield and purity .
Chemical Reactions Analysis
1-(Difluoromethoxy)isoquinolin-4-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include metal catalysts, strong acids or bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethoxy)isoquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)isoquinolin-4-amine involves its interaction with various molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding to proteins and other biomolecules . This interaction can modulate the activity of enzymes, receptors, and other targets, leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)isoquinolin-4-amine can be compared to other fluorinated isoquinolines, such as trifluoromethylated isoquinolines and fluorinated quinolines . These compounds share similar properties but differ in their specific applications and reactivity. For example, trifluoromethylated isoquinolines are often more lipophilic and may have different pharmacokinetic profiles . The unique combination of the difluoromethoxy group with the isoquinoline core makes this compound particularly valuable for certain applications, such as the development of imaging agents and targeted therapies .
Similar Compounds
- Trifluoromethylated isoquinolines
- Fluorinated quinolines
- Fluoroquinolones
These compounds are structurally related and share some properties with this compound but have distinct differences in their chemical behavior and applications .
Properties
Molecular Formula |
C10H8F2N2O |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
1-(difluoromethoxy)isoquinolin-4-amine |
InChI |
InChI=1S/C10H8F2N2O/c11-10(12)15-9-7-4-2-1-3-6(7)8(13)5-14-9/h1-5,10H,13H2 |
InChI Key |
LDWMECNPCGUMLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2OC(F)F)N |
Origin of Product |
United States |
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